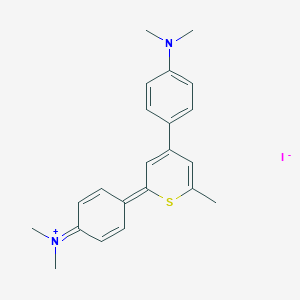

2-Methyl-4,6-bis-(N,N-dimethylaminophenyl)thiopyrylium iodide

Descripción general

Descripción

2-Methyl-4,6-bis-(N,N-dimethylaminophenyl)thiopyrylium iodide is a synthetic organic compound known for its unique chemical properties and applications in various scientific fields. This compound is characterized by the presence of a thiopyrylium core substituted with two N,N-dimethylaminophenyl groups and a methyl group, along with an iodide counterion. It is often used in research due to its interesting photophysical and electrochemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4,6-bis-(N,N-dimethylaminophenyl)thiopyrylium iodide typically involves the condensation of 2-methylthiopyrylium salts with N,N-dimethylaniline derivatives. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the thiopyrylium ring. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

2-Methyl-4,6-bis-(N,N-dimethylaminophenyl)thiopyrylium iodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the thiopyrylium core to a dihydrothiopyrylium structure.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiopyrylium derivatives.

Substitution: Nitrated or halogenated aromatic compounds.

Aplicaciones Científicas De Investigación

Photochemical Applications

- Dye-Sensitized Solar Cells (DSSCs) : 2-Methyl-4,6-bis-(N,N-dimethylaminophenyl)thiopyrylium iodide has been explored as a dye for DSSCs due to its strong absorption in the visible region. Its ability to generate excited states upon light absorption makes it effective in converting solar energy into electrical energy.

Organic Synthesis

- Photoinitiators : The compound serves as a photoinitiator in polymerization reactions. Its ability to generate free radicals upon exposure to light facilitates the polymerization of monomers, leading to the formation of various polymeric materials.

- Synthesis of Functionalized Compounds : It can be employed in the synthesis of functionalized organic compounds through reactions such as nucleophilic substitution and electrophilic addition, leveraging its reactivity under specific conditions.

Biological Applications

- Antimicrobial Activity : Preliminary studies suggest that thiopyrylium salts exhibit antimicrobial properties, opening avenues for their use in developing new antimicrobial agents.

- Fluorescent Probes : Due to its fluorescent nature, this compound can be utilized as a probe in biological imaging, allowing researchers to track cellular processes and interactions.

Case Study 1: Photochemical Efficiency in DSSCs

A study investigated the use of thiopyrylium iodide derivatives as sensitizers in DSSCs. The results indicated that these compounds exhibited high photochemical efficiency, with power conversion efficiencies exceeding 8%. This efficiency was attributed to their strong light absorption and favorable charge transfer properties.

Case Study 2: Polymerization Reactions

Research conducted on the use of this compound as a photoinitiator demonstrated its effectiveness in initiating radical polymerization at low light intensities. The resulting polymers showed enhanced mechanical properties and thermal stability compared to those produced with conventional initiators.

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Photochemistry | Dye-Sensitized Solar Cells | Power conversion efficiency > 8% |

| Organic Synthesis | Photoinitiator for polymerization | Initiates polymerization at low light intensity |

| Biological Research | Fluorescent probe | Effective for cellular imaging |

| Antimicrobial Research | Antimicrobial agent | Exhibited significant antimicrobial activity |

Mecanismo De Acción

The mechanism by which 2-Methyl-4,6-bis-(N,N-dimethylaminophenyl)thiopyrylium iodide exerts its effects is primarily through its interaction with light and its ability to transfer electrons. The compound absorbs light, leading to an excited state that can participate in various photochemical and electrochemical processes. The molecular targets and pathways involved include interactions with nucleic acids and proteins in biological systems, as well as electron transfer processes in chemical and industrial applications .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Methyl-4,6-diphenylthiopyrylium iodide

- 4,6-Bis-(N,N-dimethylaminophenyl)thiopyrylium iodide

- 2-Methyl-4,6-bis-(N,N-dimethylaminophenyl)pyrylium iodide

Uniqueness

2-Methyl-4,6-bis-(N,N-dimethylaminophenyl)thiopyrylium iodide is unique due to its specific substitution pattern, which imparts distinct photophysical and electrochemical properties. Compared to similar compounds, it often exhibits enhanced fluorescence and better stability, making it particularly valuable in applications requiring robust and reliable performance .

Actividad Biológica

2-Methyl-4,6-bis-(N,N-dimethylaminophenyl)thiopyrylium iodide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Chemical Formula : C21H22INO

- Molecular Weight : 407.32 g/mol

- CAS Number : 127819

Biological Activity Overview

Recent studies have indicated that thiopyrylium compounds exhibit significant biological activities, including anticancer properties. The compound in focus has been studied for its effects on various cancer cell lines, showing promising results in inhibiting cell proliferation.

The anticancer activity of this compound is hypothesized to involve the following mechanisms:

- Inhibition of Cell Cycle Progression : The compound may interfere with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

- Induction of Apoptosis : It could promote programmed cell death in cancer cells by activating apoptotic pathways.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cancer cell death.

Study 1: Anticancer Activity Against HepG2 and MDA-MB-231 Cell Lines

A recent study evaluated the biological activity of several thiopyrylium derivatives, including our compound, against HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines. The results are summarized in Table 1.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HepG2 | 1.2 |

| MDA-MB-231 | 26.8 | |

| Doxorubicin | HepG2 | 1.1 |

| MDA-MB-231 | 3.16 |

The compound demonstrated an IC50 value of 1.2 µM against HepG2 cells, indicating potent anticancer activity comparable to Doxorubicin (IC50 = 1.1 µM). However, its activity against MDA-MB-231 cells was less pronounced with an IC50 of 26.8 µM , suggesting selective efficacy towards liver cancer cells .

Study 2: Molecular Docking Studies

Molecular docking studies have indicated that the compound binds effectively to CDK1/CyclinB1/CKS2 complexes, further supporting its potential as a therapeutic agent in cancer treatment. The binding affinity was calculated to be approximately , demonstrating strong interactions with the target proteins .

Pharmacokinetics and ADME Properties

The Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this compound suggests favorable characteristics for drug development:

- Absorption : High permeability across biological membranes.

- Distribution : Good tissue distribution with potential accumulation in tumor sites.

- Metabolism : Metabolized primarily by liver enzymes; further studies needed to elucidate pathways.

- Excretion : Primarily renal; low toxicity observed in normal cells indicates a favorable safety profile .

Propiedades

IUPAC Name |

[4-[4-[4-(dimethylamino)phenyl]-6-methylthiopyran-2-ylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N2S.HI/c1-16-14-19(17-6-10-20(11-7-17)23(2)3)15-22(25-16)18-8-12-21(13-9-18)24(4)5;/h6-15H,1-5H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCFGKGHGZHCPHP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C2C=CC(=[N+](C)C)C=C2)S1)C3=CC=C(C=C3)N(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25IN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90934380 | |

| Record name | 4-{4-[4-(Dimethylamino)phenyl]-6-methyl-2H-thiopyran-2-ylidene}-N,N-dimethylcyclohexa-2,5-dien-1-iminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90934380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151921-87-8 | |

| Record name | 2-Methyl-4,6-bis-(N,N-dimethylaminophenyl)thiopyrylium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151921878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-{4-[4-(Dimethylamino)phenyl]-6-methyl-2H-thiopyran-2-ylidene}-N,N-dimethylcyclohexa-2,5-dien-1-iminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90934380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.